An In-depth Technical Guide to 4-Cyclopropyl-1H-imidazole-2-carbonitrile (CAS No. 120118-65-2)
An In-depth Technical Guide to 4-Cyclopropyl-1H-imidazole-2-carbonitrile (CAS No. 120118-65-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Imidazole Derivative
This technical guide serves as a comprehensive resource for understanding the properties of 4-Cyclopropyl-1H-imidazole-2-carbonitrile (CAS No. 120118-65-2). As a Senior Application Scientist, it is crucial to acknowledge that while the imidazole scaffold is of significant interest in medicinal chemistry, specific public-domain data for this particular derivative is limited. Therefore, this guide will provide a thorough overview of what is currently known about 4-Cyclopropyl-1H-imidazole-2-carbonitrile, complemented by expert insights into the broader class of imidazole-containing compounds. By contextualizing this molecule within the well-established chemical and biological landscape of its relatives, this document aims to equip researchers with the foundational knowledge and strategic direction necessary for their own investigations.
We will delve into the known structural details, predicted properties, and general synthetic strategies applicable to such molecules. Furthermore, we will explore the vast biological potential of the imidazole core, drawing parallels from structurally similar compounds to hypothesize potential mechanisms of action and research applications for 4-Cyclopropyl-1H-imidazole-2-carbonitrile. This guide is designed not as a definitive repository of established facts about this specific molecule, but as an expert-level framework to empower and guide your research endeavors.
Core Compound Identification and Physicochemical Properties
4-Cyclopropyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound. The presence of the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key feature, as this moiety is a common pharmacophore in many biologically active molecules. The cyclopropyl and carbonitrile substituents are expected to significantly influence its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of 4-Cyclopropyl-1H-imidazole-2-carbonitrile
| Property | Value | Source |
| CAS Number | 120118-65-2 | BLD Pharm |
| Molecular Formula | C₇H₇N₃ | BLD Pharm |
| Molecular Weight | 133.15 g/mol | Calculated |
| Appearance | Not specified (likely a solid) | Inferred |
| Solubility | Not specified (predicted to have some solubility in organic solvents) | Inferred |
| Storage Conditions | Sealed in dry, 2-8°C | BLD Pharm |
Note: Many properties are not yet experimentally determined and are based on the general characteristics of similar small molecules.
Synthesis Strategies for Substituted Imidazoles
One common and versatile approach is the Van Leusen imidazole synthesis , which involves the reaction of a tosylmethyl isocyanide (TosMIC) derivative with an aldehyde and an amine. For the synthesis of 4-Cyclopropyl-1H-imidazole-2-carbonitrile, a plausible retrosynthetic analysis would suggest cyclopropylformaldehyde as a key starting material.
Another widely used method is the four-component synthesis , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonia or an ammonium salt.[1] This one-pot reaction can be highly efficient for generating polysubstituted imidazoles.
Conceptual Synthetic Workflow:
Below is a generalized workflow illustrating a potential synthetic approach. This is a conceptual representation and would require optimization and experimental validation.
Figure 1. A conceptual workflow for the synthesis of 4-Cyclopropyl-1H-imidazole-2-carbonitrile.
Biological Activity and Potential Therapeutic Applications: An Extrapolative Discussion
The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[2] While the specific biological profile of 4-Cyclopropyl-1H-imidazole-2-carbonitrile remains to be elucidated, we can infer potential areas of interest based on the activities of structurally related compounds.
Anticancer Potential
Imidazole-containing compounds have been extensively investigated as anticancer agents.[3] Their mechanisms of action are diverse and can include:
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Enzyme Inhibition: Many imidazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as kinases and histone deacetylases.
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Microtubule Disruption: Some compounds interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
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Induction of Apoptosis: Imidazole-based molecules can trigger programmed cell death through various signaling pathways.
The presence of the nitrile group in 4-Cyclopropyl-1H-imidazole-2-carbonitrile is noteworthy, as this functional group is present in several approved and investigational anticancer drugs.
Antimicrobial and Antiviral Activity
The imidazole ring is a key component of several antifungal drugs (e.g., clotrimazole, miconazole) that inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. It is plausible that 4-Cyclopropyl-1H-imidazole-2-carbonitrile could exhibit antifungal or antibacterial properties.
Other Potential Applications
Imidazole derivatives have also been explored for their potential as:
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Antihypertensive agents [2]
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Anti-inflammatory drugs
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Antidiabetic agents
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Central nervous system agents
The specific combination of the cyclopropyl and carbonitrile substituents on the imidazole core of 120118-65-2 presents a unique chemical entity that warrants investigation across these and other therapeutic areas.
Postulated Mechanism of Action: Avenues for Investigation
Given the lack of specific data, any proposed mechanism of action for 4-Cyclopropyl-1H-imidazole-2-carbonitrile is speculative. However, based on the known pharmacology of imidazole compounds, several signaling pathways represent logical starting points for investigation.
Figure 2. Postulated signaling pathways for investigation of 4-Cyclopropyl-1H-imidazole-2-carbonitrile.
Experimental Protocols: A General Framework
The following are generalized protocols that can be adapted for the initial characterization of the biological activity of 4-Cyclopropyl-1H-imidazole-2-carbonitrile.
In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of 4-Cyclopropyl-1H-imidazole-2-carbonitrile in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Example: EGFR)
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Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.
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Inhibitor Addition: Add varying concentrations of 4-Cyclopropyl-1H-imidazole-2-carbonitrile to the wells.
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Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
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Detection: Use a phosphospecific antibody and a detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate) to quantify the extent of substrate phosphorylation.
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Data Analysis: Determine the IC₅₀ value for kinase inhibition.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Cyclopropyl-1H-imidazole-2-carbonitrile is not publicly available, general precautions for handling imidazole derivatives should be followed. Based on the SDS for the related compound 5-Cyclopropyl-1H-imidazole, the following hazards may be anticipated:
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Harmful if swallowed. [4]
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Causes skin irritation. [4]
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Causes serious eye irritation. [4]
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May cause respiratory irritation. [4]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a fume hood.[4]
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
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Avoid inhalation of dust or vapors.[4]
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Avoid contact with skin and eyes.[4]
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[4]
Conclusion and Future Directions
4-Cyclopropyl-1H-imidazole-2-carbonitrile represents an intriguing yet understudied molecule within the vast and pharmacologically rich class of imidazole derivatives. This guide has provided a comprehensive overview of its known properties and, through extrapolation from related compounds, has illuminated promising avenues for future research. The unique combination of the cyclopropyl and carbonitrile moieties on the imidazole scaffold suggests the potential for novel biological activities.
Future research should focus on:
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Development and validation of a robust synthetic route.
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Comprehensive in vitro screening against a diverse panel of cancer cell lines and microbial strains.
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Target identification studies to elucidate the mechanism of action.
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In vivo efficacy and safety studies in relevant animal models.
By systematically exploring the chemical and biological properties of 4-Cyclopropyl-1H-imidazole-2-carbonitrile, the scientific community can unlock its full potential and determine its value in the landscape of modern drug discovery.
References
-
Organic Chemistry Portal. Imidazole Synthesis. [Link]
-
Gaonkar, S. L., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(45), 31635-31651. [Link]
-
Angene Chemical. (2025). Safety Data Sheet: 5-Cyclopropyl-1H-imidazole. [Link]
-
Zhang, Y., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 26(16), 4811. [Link]
Sources
- 1. Imidazole synthesis [organic-chemistry.org]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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